molecular formula C18H16ClN3O4 B2819049 Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396679-27-8

Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2819049
CAS No.: 1396679-27-8
M. Wt: 373.79
InChI Key: JFGZVYHIBSIMKY-UHFFFAOYSA-N
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Description

Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .


Chemical Reactions Analysis

Pyrazole derivatives are versatile as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They also have diverse and valuable synthetical, biological, and photophysical properties .

Scientific Research Applications

Synthesis of Condensed Pyrazoles

Research demonstrates the utility of ethyl carboxylate derivatives, like the one , as precursors in the synthesis of condensed pyrazoles, highlighting their role in generating novel chemical structures. These compounds serve as intermediates for producing various pyrazole-based frameworks, including pyrano[4,3-c]pyrazoles and dihydro-pyrazolo[4,3-c]pyridin-ones, through cross-coupling and cyclization reactions. Such processes underline the compound's significance in synthetic chemistry, particularly in constructing complex molecular architectures for further application in drug development and material science (Arbačiauskienė et al., 2011).

Development of Fluorescent Probes

The synthesis of pyrazolo[1,5-a]pyridine derivatives, through reactions involving ethyl pyrazole-5-carboxylate, has been explored for the development of fluorescent probes. These derivatives exhibit strong fluorescence in solutions, suggesting their potential application in biochemical and medical research, particularly in imaging and diagnostic assays. The ability to generate fluorescent molecules from pyrazole derivatives opens avenues for creating targeted probes that can illuminate biological processes with high specificity and sensitivity (Yan et al., 2018).

Intermediate for Pesticides Synthesis

Compounds structurally related to Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate have been identified as key intermediates in the synthesis of modern pesticides, like chlorantraniliprole. This application underscores the compound's relevance in agricultural chemistry, where it contributes to developing new pest management solutions. By optimizing synthesis routes, these intermediates facilitate the production of highly effective insecticides, addressing the need for sustainable and efficient crop protection strategies (Ju, 2014).

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines is largely dependent on their structure and the nature of their substituent groups. For instance, electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Future Directions

The future directions in the study of pyrazolo[1,5-a]pyrimidines are likely to focus on preparing this functional scaffold and finding new and improved applications . The discussion involves strategically functionalized rings and their use in forming various fused systems .

Properties

IUPAC Name

ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-3-26-18(24)14-10-20-22-7-6-12(9-15(14)22)21-17(23)13-8-11(19)4-5-16(13)25-2/h4-10H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGZVYHIBSIMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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